1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
- The compound is a synthetic organic molecule with the chemical formula C22H22FN3O .
- It belongs to the class of piperazine derivatives and contains a benzimidazole moiety.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular structure consists of a piperazine ring attached to a benzimidazole ring via an ethanone linker.
- The fluorophenyl group is positioned at one end of the piperazine ring, and the pyrazinyl group is part of the benzimidazole ring.
Chemical Reactions Analysis
- Again, detailed information on specific chemical reactions involving this compound is not readily available.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 599.4±50.0 °C at 760 mmHg
- Flash Point : 316.3±30.1 °C
- Polar Surface Area : 36 Ų
- Molar Refractivity : 106.4±0.3 cm³
- LogP (octanol/water) : 4.57
Scientific Research Applications
Antiviral and Antimicrobial Activity
- Antiviral Research : Compounds similar to the one mentioned have been synthesized and evaluated for their anti-HIV activity. For example, derivatives of nitroimidazoles and piperazines have shown promising results against HIV-1 and HIV-2 in vitro, suggesting potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
- Antibacterial and Antifungal Properties : Studies have also indicated that azole-containing piperazine derivatives exhibit significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole, indicating their potential for treating microbial infections (Gan et al., 2010).
Neuroprotective and Analgesic Effects
- Neuroprotection : Research into benzylpiperazine-based derivatives of edaravone, a known neuroprotective agent, has shown that some of these compounds can significantly protect against oxidative stress-induced cell death and cerebral ischemia, highlighting their potential for treating neurodegenerative conditions and stroke (Gao et al., 2022).
- Analgesic and Anti-inflammatory Properties : Similarly, some novel derivatives have been synthesized and found to possess promising analgesic and anti-inflammatory activities, offering potential alternatives for pain and inflammation management without the ulcerogenic effects common to many NSAIDs (Gökçe et al., 2005).
Synthesis and Characterization
- The synthesis of these compounds often involves complex chemical reactions that yield a variety of derivatives with potential biological activities. Studies have focused on developing efficient synthesis methods and characterizing these compounds through spectral and X-ray crystallography techniques to understand their structural and electronic properties better (Faizi et al., 2016).
Safety And Hazards
- Safety information is not readily available for this specific compound.
- Always handle chemicals with proper precautions and refer to safety data sheets.
Future Directions
- Further research is needed to explore the potential applications, biological activity, and safety profile of this compound.
Please note that the analysis is based on available data, and additional research may be required for a more comprehensive understanding. 🧪🔬
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c24-17-5-1-3-7-20(17)28-11-13-29(14-12-28)22(31)16-30-21-8-4-2-6-18(21)27-23(30)19-15-25-9-10-26-19/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBAREYRFMQKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4N=C3C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone |
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